molecular formula C12H19NO2 B589984 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine CAS No. 130816-05-6

1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine

Cat. No.: B589984
CAS No.: 130816-05-6
M. Wt: 209.289
InChI Key: VQPMQHGSVIBBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289 This compound belongs to the class of pyrrolizines, which are bicyclic nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolizine derivative with ethylating agents to introduce the ethoxy and ethoxymethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxymethyl group, which may result in different chemical and biological properties.

    7-ethoxymethyl-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxy group, which can also affect its reactivity and applications.

Uniqueness

1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is unique due to the presence of both ethoxy and ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

130816-05-6

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C12H19NO2/c1-3-14-9-10-5-7-13-8-6-11(12(10)13)15-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

VQPMQHGSVIBBRT-UHFFFAOYSA-N

SMILES

CCOCC1=C2C(CCN2C=C1)OCC

Synonyms

1H-Pyrrolizine,1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-(9CI)

Origin of Product

United States

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